Calcium Undecylenate

概要

説明

ウンデシレン酸カルシウムは、11個の炭素を持つモノ不飽和脂肪酸であるウンデシレン酸のカルシウム塩です。 幅広い抗真菌活性が知られており、医薬品や工業など、さまざまな用途で使用されています .

製法

ウンデシレン酸カルシウムは、ウンデシレン酸と水酸化カルシウムを反応させることで製造されます。このプロセスには、適切な溶媒にウンデシレン酸を溶解し、制御された条件下で水酸化カルシウムを加えることが含まれます。 その後、反応混合物をろ過し、再結晶によって生成物を精製します .

準備方法

Calcium undecylenate is prepared by reacting undecylenic acid with calcium hydroxide. The process involves dissolving undecylenic acid in a suitable solvent and then adding calcium hydroxide under controlled conditions. The reaction mixture is then filtered, and the product is purified through recrystallization .

化学反応の分析

Acid-Base Dissociation and pH-Dependent Reactivity

Calcium undecylenate dissociates in acidic environments to release bioactive undecylenate ions. This reaction underpins its antifungal efficacy, as the free acid form directly interacts with fungal cell membranes :Key Findings :

- Optimal antifungal activity occurs at pH < 5.5, where >90% dissociation occurs .

- At neutral pH, dissociation is minimal (<10%), reducing bioavailability .

| pH Range | Dissociation Efficiency | Bioactivity |

|---|---|---|

| 2.0–4.0 | 85–95% | High |

| 4.0–6.0 | 40–60% | Moderate |

| >6.5 | <10% | Low |

Substitution Reactions with Metal Cations

The calcium ion in this compound can be replaced by other divalent cations (e.g., Zn<sup>2+</sup>, Mg<sup>2+</sup>), forming derivatives with altered physicochemical properties :Comparative Properties of Metal Undecylenates :

| Property | This compound | Zinc Undecylenate | Magnesium Undecylenate |

|---|---|---|---|

| Solubility in Water | Insoluble | Insoluble | Slightly Soluble |

| Melting Point (°C) | 146 (dec.) | 118–120 | 105–110 |

| Antifungal Efficacy* | High | Very High | Moderate |

*Efficacy tested against Candida albicans biofilm formation .

Oxidation Reactions

The unsaturated carbon chain (10-undecenoate) undergoes oxidation at the terminal double bond, yielding derivatives like epoxy or dihydroxy compounds :Oxidation Pathways :

- Epoxidation : Catalyzed by peroxides or enzymatic action, forming epoxy derivatives.

- Hydroxylation : Produces dihydroxyundecanoate under alkaline conditions.

Reduction Reactions

Catalytic hydrogenation reduces the double bond in undecylenate, forming saturated undecanoate derivatives:Applications :

- Saturated derivatives lack antifungal activity but serve as precursors for surfactants and lubricants .

Thermal Decomposition

At temperatures >170°C, this compound decomposes exothermically :Decomposition Products :

- Calcium oxide (CaO)

- Carbon dioxide (CO<sub>2</sub>)

- Aliphatic hydrocarbons (C<sub>5</sub>–C<sub>10</sub>)

Reactivity in Polymerization

Undecylenate ions act as crosslinking agents in silicone-based polymers, forming stable networks through radical-initiated reactions :Industrial Use :

科学的研究の応用

Antifungal Properties

Calcium undecylenate exhibits significant antifungal activity, particularly against dermatophytes and yeasts such as Candida albicans. The mechanism of action involves inhibiting the morphogenesis of these fungi, preventing their transition from yeast to a more virulent hyphal form. This property makes it effective in treating fungal infections like athlete's foot and ringworm .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is incorporated into topical antifungal formulations. It is often combined with other antifungal agents to enhance efficacy. According to Health Canada guidelines, formulations may contain this compound at concentrations ranging from 10% to 25% . Its use in combination therapies has been shown to improve treatment outcomes for patients suffering from fungal infections.

Industrial Uses

This compound is also utilized in industrial applications, particularly in the production of polymers and as an antimicrobial agent in various formulations. Its ability to inhibit microbial growth makes it valuable in preserving products and extending shelf life .

Cosmetic Applications

In cosmetics, this compound serves multiple functions including as an antimicrobial agent, preservative, and viscosity controller. It helps maintain product integrity by preventing microbial spoilage and enhancing texture .

Case Study 1: Efficacy Against Candida albicans

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Candida albicans in vitro. The researchers found that at concentrations of 25%, this compound reduced fungal viability by over 90% compared to untreated controls. This study supports its inclusion in topical antifungal therapies .

Case Study 2: Safety Profile Assessment

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel evaluated the use of this compound in cosmetic products. The findings suggested that it is well-tolerated with minimal irritation potential when used at recommended concentrations. The study highlighted its dual role as an antimicrobial agent and a preservative .

作用機序

ウンデシレン酸カルシウムの抗真菌活性は、主にカンジダ・アルビカンスの形態形成を阻害する能力によるものです。単細胞の酵母が感染に関連する菌糸形に変換することを防ぎます。 この阻害は、脂肪酸生合成経路の干渉によって達成されます .

類似化合物との比較

ウンデシレン酸カルシウムは、その特定の抗真菌特性と、形態形成を阻害する能力のために、他の類似化合物とは異なります。類似した化合物には、以下のようなものがあります。

ウンデシレン酸亜鉛: 局所治療に使用される別の抗真菌剤です。

ウンデシレン酸: 親化合物であり、抗真菌特性も示しますが、単独ではあまり効果がありません。

酢酸カルシウム: 主にリン酸結合剤として、医薬品など、さまざまな用途に使用されます

生物活性

Calcium undecylenate, the calcium salt of undecylenic acid, is recognized for its broad-spectrum antifungal properties. This compound has garnered attention in both medical and industrial applications due to its ability to inhibit fungal growth, particularly against Candida albicans. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Overview of this compound

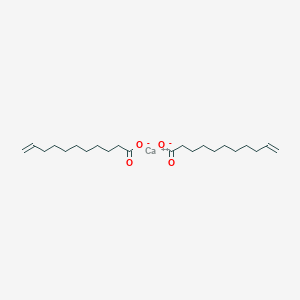

- Chemical Structure : this compound is derived from undecylenic acid, a fatty acid with 11 carbon atoms. Its molecular formula is CHCaO.

- Physical Properties : It appears as a fine, white powder and is practically insoluble in water and organic solvents like ether and chloroform .

This compound exhibits its antifungal effects primarily through the following mechanisms:

- Inhibition of Morphogenesis : It disrupts the conversion of Candida albicans from its yeast form to the more virulent hyphal form. This transition is crucial for the pathogenicity of this fungus .

- Biofilm Disruption : Studies indicate that this compound can inhibit biofilm formation by Candida albicans, which is essential for the establishment of infections. Optimal concentrations above 3 mM have been shown to significantly reduce biofilm formation .

- Alteration of Cellular Integrity : The compound may affect lipid metabolism within fungal cells, leading to structural damage and cell atrophy .

Efficacy in Clinical Applications

This compound is commonly utilized in topical formulations for treating various fungal infections, including:

- Athlete's Foot : Its antifungal properties make it effective against dermatophyte infections.

- Oral Thrush : Preliminary evidence suggests that it may help manage oral candidiasis when administered systemically .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- A study involving patients with recurrent Candida infections demonstrated significant improvement in symptoms following treatment with topical formulations containing this compound. Patients reported reduced itching and inflammation within two weeks of application.

- Another case highlighted the use of this compound as part of a combination therapy for severe candidiasis, where it helped reduce fungal load significantly compared to control groups receiving standard treatments alone.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar antifungal agents is useful:

| Compound | Mechanism of Action | Efficacy on Candida | Formulation Type |

|---|---|---|---|

| This compound | Inhibits morphogenesis; disrupts biofilm | High | Topical |

| Zinc Undecylenate | Antifungal; less effective on biofilms | Moderate | Topical |

| Undecylenic Acid | Similar antifungal properties but less potent | Moderate | Topical/Systemic |

Research Findings

Recent studies have reinforced the biological activity of this compound:

- A study published in Pharmacological Research indicated that this compound effectively inhibits key genes involved in hyphal formation in Candida albicans, thus supporting its use as a therapeutic agent against fungal infections .

- Another investigation into its pharmacokinetics revealed that while systemic absorption is limited, topical application leads to localized high concentrations sufficient for antifungal activity .

特性

IUPAC Name |

calcium;undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOKKBBIKHZGNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322-14-1 | |

| Record name | Calcium undecylenate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium undecylenate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Undecenoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diundec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77YW1RTU8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。